REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][CH2:6][CH2:5]2.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>O1CCOCC1>[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][CH:6]=[CH:5]2
|
Name
|
|
Quantity
|
149 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C2CCNC(C2=CC1)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
205 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Argon was bubbled through this solution for 1 minute
|
Duration
|
1 min
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was partitioned between ethyl acetate and 1M aq. sodium hydroxide
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (50% ethyl acetate/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C=CNC(C2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.33 mmol | |
AMOUNT: MASS | 54 mg | |
YIELD: CALCULATEDPERCENTYIELD | 36.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |